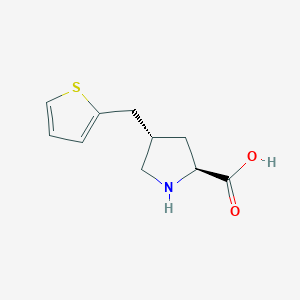

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic Acid

Description

(2S,4S)-4-(Thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative with a thiophene moiety attached via a methyl group at the C4 position. Its molecular structure combines a rigid pyrrolidine ring with the aromatic and electronic properties of thiophene, making it a versatile intermediate in pharmaceutical synthesis. The compound is often utilized in protected forms, such as its hydrochloride salt (CAS 1049753-34-5) or tert-butoxycarbonyl (Boc)-protected variant, to enhance stability during synthetic processes .

Properties

IUPAC Name |

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c12-10(13)9-5-7(6-11-9)4-8-2-1-3-14-8/h1-3,7,9,11H,4-6H2,(H,12,13)/t7-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAMQQBXBFQNULK-APPZFPTMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)CC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a thiophene derivative with a pyrrolidine precursor. The Paal-Knorr synthesis is a notable method for preparing thiophene derivatives, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P2S5) as a sulfurizing agent .

Another approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . These thiophene derivatives can then be further functionalized to introduce the pyrrolidine ring and carboxylic acid group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA

Reduction: LiAlH4

Substitution: HNO3, H2SO4

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Nitrothiophenes, sulfonated thiophenes

Scientific Research Applications

Medicinal Chemistry

The compound serves as a critical building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural properties allow for modifications that enhance bioactivity and selectivity towards specific biological targets.

Case Study : A recent study demonstrated that derivatives of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid exhibited significant activity against certain neurodegenerative diseases by modulating neurotransmitter systems.

Organic Synthesis

In organic synthesis, this compound acts as an intermediate for the preparation of more complex molecules. Its ability to undergo various chemical reactions makes it valuable in the development of novel compounds.

Data Table: Reaction Pathways

| Reaction Type | Description | Example Products |

|---|---|---|

| Nucleophilic Substitution | Substitutes functional groups on the pyrrolidine ring | Fluorinated derivatives |

| Reduction | Reduces functional groups to enhance reactivity | Alcohol derivatives |

| Oxidation | Converts thiophene to sulfoxides or sulfones | Sulfoxide derivatives |

Biological Studies

The compound is utilized in biological studies to investigate the effects of thiophene substitution on pharmacological activity. Its interaction with various enzymes and receptors is being explored to understand its mechanism of action.

Case Study : Research has shown that the thiophenylmethyl group enhances lipophilicity, improving the compound's ability to cross biological membranes and interact with target sites.

Mechanism of Action

The mechanism of action of (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Thiophene-containing derivatives balance aromaticity and moderate polarity, favoring both solubility and target binding.

- Fluorinated or sulfur-containing substituents (e.g., Zofenoprilat) improve bioactivity but may complicate synthesis .

Pharmacological Relevance

Crystallographic and Structural Insights

Biological Activity

(2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid, also known as (S)-γ-(2-thienyl-methyl)-L-Pro, is a chiral compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14ClNO2S

- Molar Mass : 247.74 g/mol

- CAS Number : 1049753-34-5

- Storage Conditions : 2-8°C

- Irritant : Yes

Antioxidant Properties

Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant activity. The thiophenyl group in this compound may contribute to this activity by scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Enzyme Inhibition

Studies have demonstrated that similar pyrrolidine derivatives can inhibit key enzymes involved in metabolic pathways. For example, compounds with structural similarities to this compound have been shown to inhibit tyrosinase activity, which is vital in melanin biosynthesis. The inhibition of this enzyme can lead to decreased melanin production, making it a potential candidate for skin lightening agents .

The proposed mechanism of action for this compound involves:

- Enzyme Binding : The compound may bind to the active site of target enzymes through hydrogen bonding and hydrophobic interactions due to the presence of the thiophenyl group.

- Competitive Inhibition : Similar compounds have been identified as competitive inhibitors of enzymes like tyrosinase, suggesting that this compound may exhibit similar behavior.

Case Studies

- Tyrosinase Inhibition Study :

Pharmacological Evaluations

Research has indicated that compounds with a pyrrolidine structure often demonstrate varied biological activities including:

- Anticancer Activity : Similar pyrrolidine derivatives have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.

- Antimicrobial Activity : Some studies suggest that pyrrolidine-based compounds possess antimicrobial properties against various pathogens.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C10H14ClNO2S |

| Molar Mass | 247.74 g/mol |

| CAS Number | 1049753-34-5 |

| Antioxidant Activity | Significant |

| Tyrosinase Inhibition | Up to 66.47% at 20 μM |

| Storage Conditions | 2–8°C |

| Irritant | Yes |

Q & A

Basic: What synthetic strategies are recommended for preparing (2S,4S)-4-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves diastereoselective functionalization of the pyrrolidine backbone. For example:

- Step 1: Introduce the thiophene moiety via alkylation or coupling reactions under controlled stereochemical conditions.

- Step 2: Protect reactive groups (e.g., carboxylic acid) using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent side reactions .

- Step 3: Deprotect and purify via freeze-drying or column chromatography. A reported yield of 86% was achieved for a related compound using similar steps .

Key Tools: NMR (1H/13C) and HPLC for purity validation .

Advanced: How can diastereoselectivity be optimized during the introduction of the thiophen-2-ylmethyl group?

Methodological Answer:

Diastereoselectivity is influenced by:

- Chiral Catalysts/Auxiliaries: Use of chiral ligands or enantiopure starting materials to enforce stereochemical control.

- Solvent and Temperature: Polar aprotic solvents (e.g., dichloromethane) and low temperatures (0–5°C) enhance selectivity .

- Protecting Groups: Boc or Fmoc groups stabilize intermediates, reducing racemization. For example, trifluoroacetic acid (TFA) deprotection under cold conditions preserves stereochemistry .

Data Insight: In a similar synthesis, TFA-mediated deprotection at 0°C for 14 hours achieved >95% stereopurity .

Basic: What spectroscopic methods confirm the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy: 1H/13C NMR identifies stereochemical integrity. For instance, coupling constants (e.g., J values) distinguish axial vs. equatorial substituents .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ ion matching calculated mass within 0.001 Da) .

- HPLC: Quantifies purity (>95% is typical for research-grade material) .

Advanced: How does the thiophene moiety influence conformational stability and intermolecular interactions?

Methodological Answer:

- Conformational Analysis: X-ray crystallography (e.g., as in ) reveals that the thiophene’s π-system engages in hydrophobic interactions or stacking, stabilizing specific conformers .

- Steric Effects: The bulky thiophen-2-ylmethyl group may enforce a puckered pyrrolidine ring, altering reactivity or binding affinity .

Research Example: A related compound showed restricted rotation due to steric hindrance, confirmed by variable-temperature NMR .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and goggles are mandatory.

- Ventilation: Use fume hoods to avoid inhalation of dust/aerosols.

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Note: While some analogs are classified as non-hazardous, treat all pyrrolidine derivatives with caution due to potential irritancy .

Advanced: How can conflicting solubility data for structurally similar compounds be resolved?

Methodological Answer:

- Solvent Screening: Test polar (e.g., DMSO, methanol) and non-polar (e.g., dichloromethane) solvents.

- pH Adjustment: The carboxylic acid group enables solubility in basic aqueous solutions (pH >8).

- DSC/TGA: Differential scanning calorimetry and thermogravimetric analysis identify polymorphic forms affecting solubility .

Case Study: A hydrochloride salt form (CAS 1049753-34-5) showed improved aqueous solubility compared to the free acid .

Basic: What are the recommended storage conditions to ensure long-term stability?

Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis/oxidation.

- Desiccant: Include silica gel packs to mitigate moisture uptake.

- Light Protection: Amber vials prevent photodegradation of the thiophene moiety .

Advanced: How can computational modeling predict biological activity or receptor binding?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to simulate interactions with glutamate receptors (e.g., kainate subtypes), leveraging structural analogs like domoic acid as templates .

- MD Simulations: Molecular dynamics assess conformational flexibility and binding stability over time.

- QSAR Models: Relate substituent electronic properties (e.g., Hammett constants) to activity .

Basic: What chromatographic techniques are optimal for purification?

Methodological Answer:

- Reverse-Phase HPLC: C18 columns with acetonitrile/water gradients resolve polar impurities .

- Ion-Exchange Chromatography: Effective for separating charged species (e.g., hydrochloride salts) .

Data Point: A related compound achieved 95% purity using a 70:30 acetonitrile/water mobile phase .

Advanced: How do stereochemical errors in synthesis impact biological assays, and how are they detected?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.